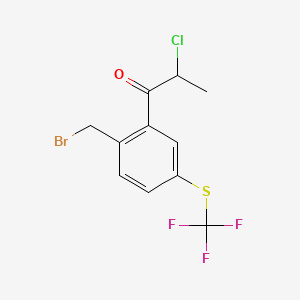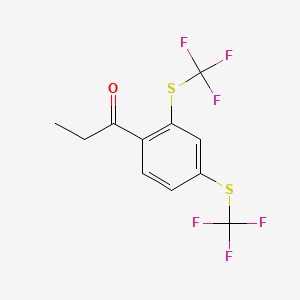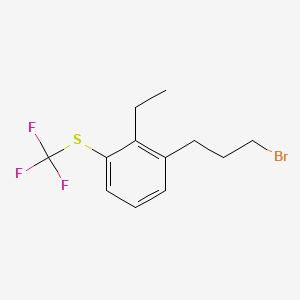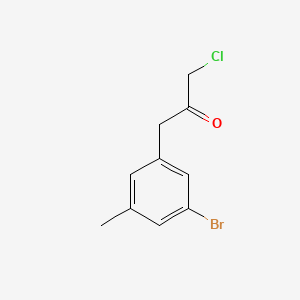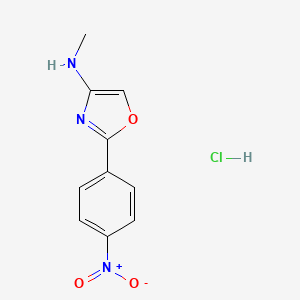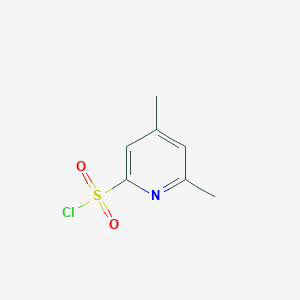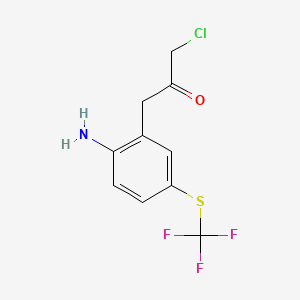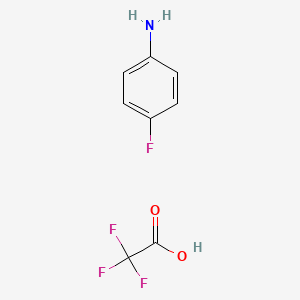
1,1,3-Trimethylsilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethylsilinane is an organosilicon compound with the molecular formula C_4H_12Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is known for its unique chemical properties and its applications in various fields of science and industry.
Méthodes De Préparation
1,1,3-Trimethylsilinane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylchlorosilane with a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the silane compound. Industrial production methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1,1,3-Trimethylsilinane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: this compound can undergo substitution reactions where the silicon-hydrogen bond is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as platinum or palladium. The major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Applications De Recherche Scientifique
1,1,3-Trimethylsilinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Industry: this compound is used in the production of silicone polymers and as a precursor for other organosilicon compounds.
Mécanisme D'action
The mechanism of action of 1,1,3-Trimethylsilinane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The silicon-hydrogen bond in the compound is relatively weak, allowing for easy cleavage and transfer of the hydrogen atom to other molecules. This mechanism is particularly useful in the reduction of carbonyl compounds to alcohols and in hydrosilylation reactions where the silicon atom forms a bond with carbon.
Comparaison Avec Des Composés Similaires
1,1,3-Trimethylsilinane can be compared to other similar compounds such as:
Trimethylsilane: Similar in structure but with different reactivity due to the presence of only one silicon atom.
1,1,3,3-Tetramethyldisiloxane: Contains two silicon atoms and is used as a reducing agent and in the synthesis of silicone polymers.
Trimethylchlorosilane: Used as a precursor in the synthesis of various organosilicon compounds. The uniqueness of this compound lies in its specific reactivity and applications in both reduction and hydrosilylation reactions, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
101772-53-6 |
|---|---|
Formule moléculaire |
C8H18Si |
Poids moléculaire |
142.31 g/mol |
Nom IUPAC |
1,1,3-trimethylsilinane |
InChI |
InChI=1S/C8H18Si/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
Clé InChI |
HLIPOWAPKMDPAB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC[Si](C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


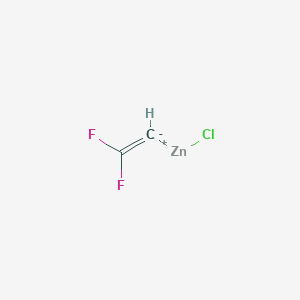
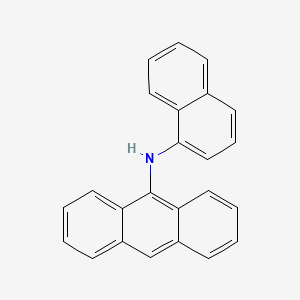


![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
